1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate
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Overview
Description
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate is a chemical compound with a unique structure that combines an imidazole ring with a prop-2-en-1-yl group
Preparation Methods
The synthesis of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate typically involves the reaction of 1-methylimidazole with an appropriate allyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolium salt. The resulting product is then treated with formic acid to obtain the formate salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include the corresponding imidazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in various medical research studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate can be compared with other similar compounds, such as:
1-Methylimidazole: A simpler imidazole derivative that lacks the prop-2-en-1-yl group. It is commonly used as a precursor in the synthesis of more complex imidazole compounds.
Allylimidazole: An imidazole derivative with an allyl group attached to the nitrogen atom. It shares some structural similarities with this compound but differs in its reactivity and applications.
Imidazolium Salts: A broad class of compounds that include various imidazole derivatives with different substituents. These salts are widely used in ionic liquids, catalysis, and other applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
889062-62-8 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-methyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;formate |
InChI |
InChI=1S/C7H12N2.CH2O2/c1-3-4-9-6-5-8(2)7-9;2-1-3/h3,5-6H,1,4,7H2,2H3;1H,(H,2,3) |
InChI Key |
GEXHQKWVVSFJDK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)CC=C.C(=O)[O-] |
Origin of Product |
United States |
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